(1,5-Dimethyl-1H-imidazol-4-yl)methanamine

Imidazoline Receptor Binding Affinity Neuropharmacology

Researchers targeting imidazoline I2 receptors or MRGPRX2 often face scaffold limitations with generic imidazole building blocks. This compound resolves that with a defined 1,5-dimethyl substitution pattern critical for target engagement. Key differentiators: (1) Confirmed I2 receptor binding (Ki=200 nM) for neuroscience probe development; (2) A primary amine handle enabling acylation or reductive amination for SAR libraries; (3) Predictable ionization (pKa ~8.28) for rational ADME design. Bulk lots available with batch-specific analytical documentation for procurement compliance.

Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
Cat. No. B12841734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,5-Dimethyl-1H-imidazol-4-yl)methanamine
Molecular FormulaC6H11N3
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1C)CN
InChIInChI=1S/C6H11N3/c1-5-6(3-7)8-4-9(5)2/h4H,3,7H2,1-2H3
InChIKeyQOUDEUSYCYSNBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1,5-Dimethyl-1H-imidazol-4-yl)methanamine: Chemical Properties & Procurement


(1,5-Dimethyl-1H-imidazol-4-yl)methanamine (CAS 1782679-92-8) is a small-molecule heterocyclic compound with the molecular formula C6H11N3 and a molecular weight of 125.17 g/mol . It is structurally characterized as a 1,5-dimethyl-substituted imidazole bearing a methanamine group at the 4-position [1]. This compound serves as a primary amine building block for the synthesis of more complex imidazole-containing molecules .

(1,5-Dimethyl-1H-imidazol-4-yl)methanamine: Why Substitution Fails


The specific substitution pattern on the imidazole ring dictates the molecule's unique reactivity and physicochemical properties. The 1,5-dimethyl configuration of (1,5-Dimethyl-1H-imidazol-4-yl)methanamine is critical for its function. Substituting this compound with closely related analogs, such as (1-methyl-1H-imidazol-4-yl)methanamine or (2-ethyl-1H-imidazol-4-yl)methanamine , would fundamentally alter its steric and electronic profile, as well as its interaction with biological targets or its performance in chemical reactions. This prevents simple interchangeability in both research and industrial applications.

Quantitative Evidence for (1,5-Dimethyl-1H-imidazol-4-yl)methanamine


Imidazoline I-2 Receptor Binding Affinity

(1,5-Dimethyl-1H-imidazol-4-yl)methanamine demonstrates measurable binding to the imidazoline I-2 receptor [1]. This property is foundational for its potential use in neurological research. While a direct head-to-head comparison with other imidazole methanamines is not available in the same assay, the data establish a baseline for this specific substitution pattern.

Imidazoline Receptor Binding Affinity Neuropharmacology

Physicochemical Property Prediction

Predicted physicochemical properties for (1,5-Dimethyl-1H-imidazol-4-yl)methanamine provide a basis for understanding its potential behavior . These values, including pKa, can be compared to known data for close analogs to rationalize differences in solubility and permeability. This data is essential for prioritizing candidates in drug discovery or chemical development.

Physicochemical Properties ADME pKa

MRGPRX2 Modulator Building Block

(1,5-Dimethyl-1H-imidazol-4-yl)methanamine is structurally related to a class of substituted amines that are claimed to modulate MRGPRX2, a receptor involved in inflammatory and itch responses [1]. Its specific 1,5-dimethyl pattern can be used to synthesize proprietary analogs in this therapeutic area.

Medicinal Chemistry MRGPRX2 Inflammation

Application Scenarios for (1,5-Dimethyl-1H-imidazol-4-yl)methanamine


Imidazoline I-2 Receptor Research

This compound is suitable for use as a chemical probe in assays designed to study the imidazoline I-2 receptor, given its verified binding affinity of Ki = 200 nM [1]. It can serve as a starting point for structure-activity relationship (SAR) studies in neuroscience and neuropharmacology.

MRGPRX2 Modulator Synthesis

Researchers developing novel modulators for the MRGPRX2 receptor, which is implicated in conditions like inflammation and itch, can use this compound as a key intermediate [2]. Its unique 1,5-dimethylimidazole core provides a specific scaffold for generating new chemical entities in this area.

Versatile Building Block for Complex Molecules

As a primary amine attached to a dimethylimidazole ring, this compound is a functional building block for constructing more complex molecules via acylation, reductive amination, or alkylation reactions . Its specific substitution pattern differentiates it from other simple amine building blocks.

Physicochemical Profiling & Pre-formulation

The compound's predicted pKa of 8.28 makes it valuable for studies correlating imidazole substitution patterns with ionization behavior. This aids in the rational design of molecules with optimal physicochemical properties for oral absorption and distribution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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